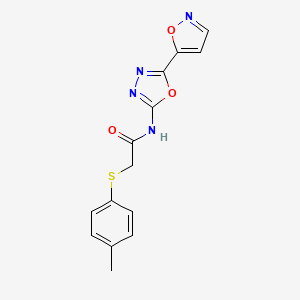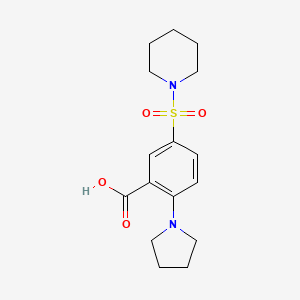
5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with piperidine and pyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. A common route might include:
Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.
Introduction of the piperidine group: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Addition of the pyrrolidine group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrrolidine rings.
Reduction: Reduction reactions might target the sulfonyl group or the benzoic acid moiety.
Substitution: Various substitution reactions can occur, especially at the aromatic ring or the nitrogen atoms in the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides under basic or acidic conditions are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic uses, such as in the development of new drugs.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Piperidine-1-sulfonyl)-2-(morpholin-1-yl)benzoic acid
- 5-(Piperidine-1-sulfonyl)-2-(piperazin-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid might exhibit unique properties such as different binding affinities, solubility, or reactivity due to the presence of the pyrrolidine group.
Properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIKJWNPWDPEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198863 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)
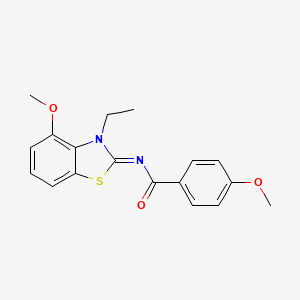

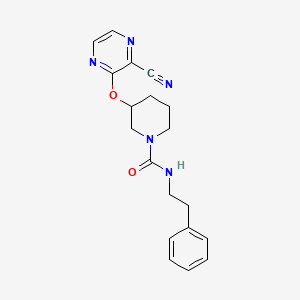

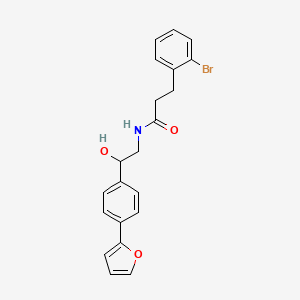
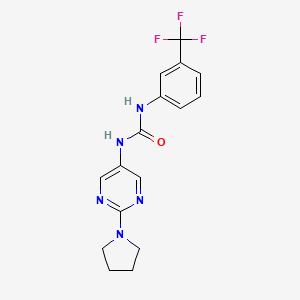
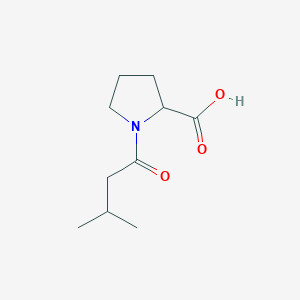

![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![2-[4-(Oxiran-2-ylmethoxy)phenoxy]-1,3-thiazole](/img/structure/B2363120.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2363122.png)
